3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde
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Overview
Description
3-Fluorobicyclo[111]pentane-1-carboxaldehyde is a fluorinated organic compound with the molecular formula C6H7FO It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and high strain energy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde typically involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using silver nitrate (AgNO3) and a fluorinating agent . The reaction is carried out under an argon atmosphere to prevent oxidation and requires anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid.
Reduction: 3-Fluorobicyclo[1.1.1]pentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde has several applications in scientific research:
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: The unique properties of fluorinated compounds make them potential candidates for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Fluorinated aldehydes can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluorobicyclo[111]pentane-1-carboxaldehyde depends on its specific applicationThe aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- 3-Fluorobicyclo[1.1.1]pentane-1-methanol
- 3-Fluorobicyclo[1.1.1]pentane-1-amine
Comparison: Compared to its analogs, 3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination enhances its reactivity and makes it a valuable intermediate for further chemical transformations .
Properties
IUPAC Name |
3-fluorobicyclo[1.1.1]pentane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO/c7-6-1-5(2-6,3-6)4-8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYRKXGQVDRFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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